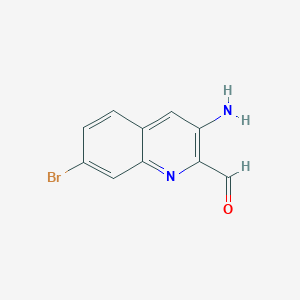
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H3BrF3N2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and trifluoromethylthio substituents, which impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents (e.g., trifluoromethylthiolating reagents like CF3SCl) under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both bromine and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which are not present in similar compounds.
Propiedades
Fórmula molecular |
C6H4BrF3N2S |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
3-bromo-5-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2S/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
Clave InChI |
CQDQBTZSKFTHNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)



![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)
